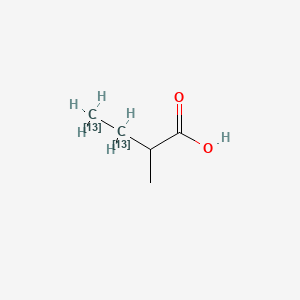
2-methyl(3,4-13C2)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl(3,4-13C2)butanoic acid is a labeled compound used in various scientific research applications. It is a derivative of 2-methylbutanoic acid, which is a branched-chain alkyl carboxylic acid. The labeling with carbon-13 isotopes at positions 3 and 4 makes it particularly useful in studies involving metabolic pathways and reaction mechanisms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl(3,4-13C2)butanoic acid typically involves the incorporation of carbon-13 isotopes into the precursor molecules. One common method is the Grignard reaction, where 2-chlorobutane is reacted with carbon dioxide to form 2-methylbutanoic acid . The labeled version can be synthesized by using carbon-13 labeled carbon dioxide.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using labeled precursors. The process is similar to the laboratory synthesis but scaled up to meet industrial demands. The use of labeled carbon dioxide and other reagents ensures the incorporation of carbon-13 isotopes at the desired positions.
化学反应分析
Types of Reactions
2-Methyl(3,4-13C2)butanoic acid undergoes typical carboxylic acid reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can form esters, amides, anhydrides, and chlorides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) for forming acid chlorides and alcohols for esterification.
Major Products
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Esters, amides, anhydrides, and chlorides.
科学研究应用
2-Methyl(3,4-13C2)butanoic acid is used in various scientific research fields:
Chemistry: It is used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: It helps in understanding metabolic processes by tracking the labeled carbon atoms.
Medicine: It is used in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: It is used in the production of labeled compounds for research and development
作用机制
The mechanism of action of 2-methyl(3,4-13C2)butanoic acid involves its incorporation into metabolic pathways where it acts as a tracer. The labeled carbon atoms allow researchers to track the compound’s distribution and transformation in biological systems. It interacts with enzymes and other molecular targets involved in metabolic processes .
相似化合物的比较
Similar Compounds
2-Methylbutanoic acid: The non-labeled version of the compound.
3-Methylbutanoic acid:
Butanoic acid: A straight-chain carboxylic acid without branching.
Uniqueness
2-Methyl(3,4-13C2)butanoic acid is unique due to its labeled carbon atoms, which make it valuable for tracing and studying metabolic pathways. The incorporation of carbon-13 isotopes provides a distinct advantage in research applications, allowing for precise tracking and analysis.
属性
分子式 |
C5H10O2 |
|---|---|
分子量 |
104.12 g/mol |
IUPAC 名称 |
2-methyl(3,4-13C2)butanoic acid |
InChI |
InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7)/i1+1,3+1 |
InChI 键 |
WLAMNBDJUVNPJU-ZKDXJZICSA-N |
手性 SMILES |
CC([13CH2][13CH3])C(=O)O |
规范 SMILES |
CCC(C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![disodium;chromium(3+);3-oxido-4-[(1-oxido-8-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-1-sulfonate;hydroxide](/img/structure/B12374231.png)
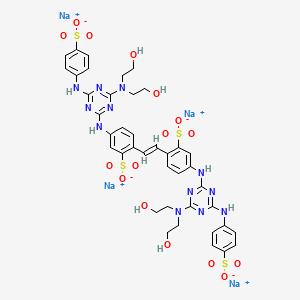
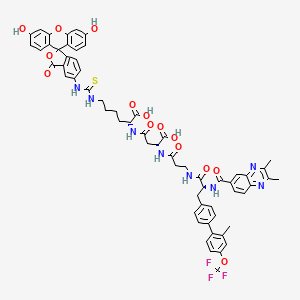

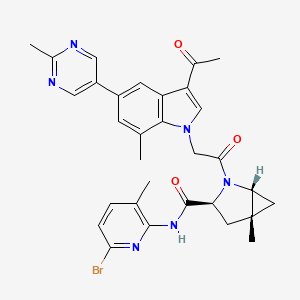



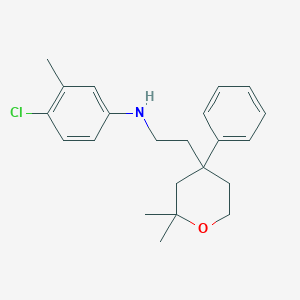

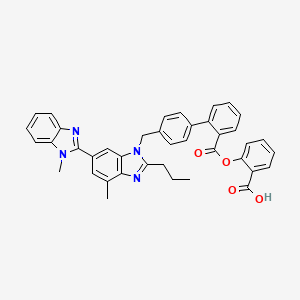
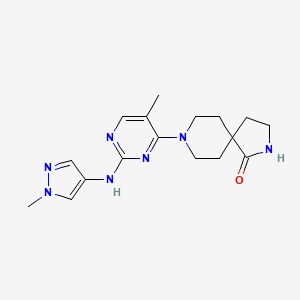
![(10S,23S)-23-amino-10-ethyl-18-fluoro-10-hydroxy-19-(hydroxymethyl)-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione](/img/structure/B12374288.png)
![3-(Benzo[d]thiazol-2-yl)-7-mercapto-2H-chromen-2-one](/img/structure/B12374291.png)
